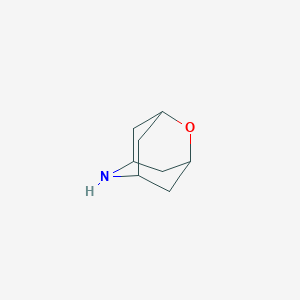
(1r,3r,5r,7r)-2-Oxa-6-azaadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” is a chemical compound with the molecular formula C8H13NO. It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” is 139.19 g/mol. The specific molecular structure is not provided in the search results .Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving "(1r,3r,5r,7r)-2-Oxa-6-azaadamantane" .Physical And Chemical Properties Analysis
“(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” has a molecular weight of 139.19 g/mol. The compound’s boiling point is predicted to be 223.7±40.0 °C, and its density is predicted to be 1.100±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Applications De Recherche Scientifique
Organocatalytic Aerobic Alcohol Oxidation
- Application : Shibuya et al. (2011) describe an organocatalytic system using 5-Fluoro-2-azaadamantane N-oxyl for efficient aerobic alcohol oxidation. This method offers a mild, acid-free, metal-free approach suitable for various applications, emphasizing its environmental friendliness and broad scope (Shibuya et al., 2011).
Oxidation Products of Heteroadamantyl-substituted Hydrazines
- Application : Li et al. (2010) studied the oxidation of 2,6-bi-(2'-oxa-6'-azaadamantane-6'-yl)-2,6-diazaadamantane. Their research provides insight into the electronic interactions and potential applications in the synthesis of complex organic compounds (Li et al., 2010).
Catalytic Oxidation of Alcohols
- Application : Shibuya et al. (2006) developed stable nitroxyl radicals for the efficient oxidation of alcohols. These catalysts, including 2-azaadamantane N-oxyl (AZADO), show superior proficiency in converting sterically hindered alcohols to carbonyl compounds (Shibuya et al., 2006).
Synthesis of Azaadamantane Derivatives
- Application : Wu et al. (2018) synthesized 2-Azaadamantan-6-one and related derivatives. This work is significant for the creation of novel organic structures with potential applications in various chemical syntheses (Wu et al., 2018).
Solvent-Free Aerobic Oxidation
- Application : Kuang et al. (2011) established a green protocol for the aerobic oxidation of alcohols using 1-Methyl-2-azaadamantane N-oxyl. Their approach emphasizes solvent-free conditions and the reusability of the catalyst (Kuang et al., 2011).
Intramolecular Redox Reactions
- Application : Vatsadze et al. (2006) explored the redox behavior in diazabicyclo compounds, providing a foundation for understanding complex redox processes in organic chemistry (Vatsadze et al., 2006).
Preparation Methods for Oxidation Catalysts
- Application : Shibuya et al. (2011) discuss scalable preparation methods for AZADO and related radicals. This research is pivotal for the commercialization of these radicals, offering green alternatives in alcohol oxidation (Shibuya et al., 2011).
NMR Studies of Azaadamantane Derivatives
- Application : Fernández et al. (1989) used NMR methods to study azaadamantane derivatives. Their findings are crucial for understanding the structural and electronic properties of these compounds (Fernández et al., 1989).
Synthesis of Spiroaminals
- Application : Sinibaldi and Canet (2008) review the synthesis of spiroaminals, including 1-oxa-6-azaspiro derivatives. These compounds have significant biological activities and represent important targets in chemical synthesis (Sinibaldi & Canet, 2008).
Safety And Hazards
The safety data sheet for “(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” provides several precautionary statements. It advises against breathing in dust/fume/gas/mist/vapours/spray and recommends using personal protective equipment as required . It also suggests that the compound should be handled under inert gas and protected from moisture .
Orientations Futures
Propriétés
IUPAC Name |
2-oxa-6-azatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-2-8-4-6(9-5)3-7(1)10-8/h5-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUVHGGRVBURLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(N2)CC1O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3r,5r,7r)-2-Oxa-6-azaadamantane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

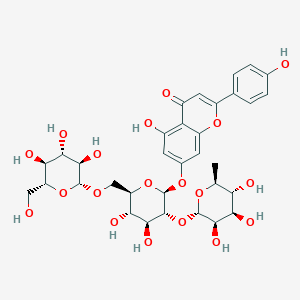
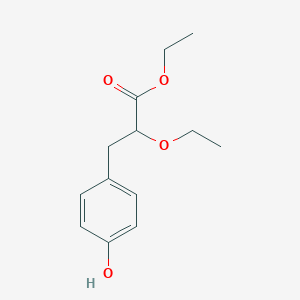
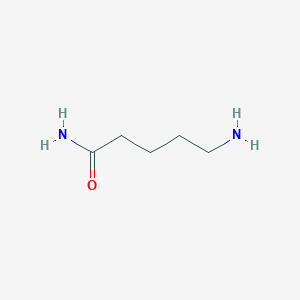
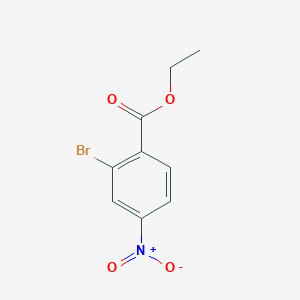
![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

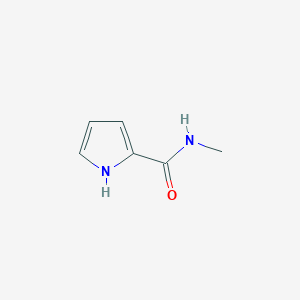




![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

